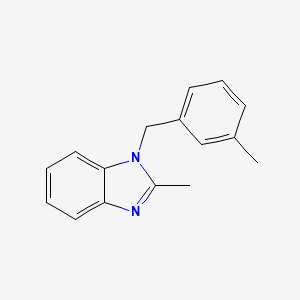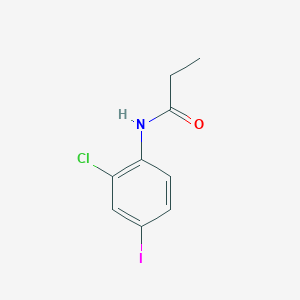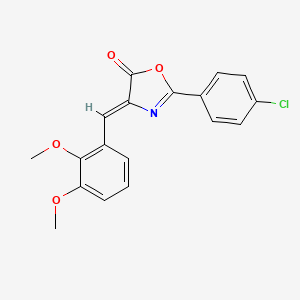
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole, also known as MMPI, is a chemical compound that has gained significant attention in scientific research. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
作用機序
The mechanism of action of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole is complex and involves multiple pathways. Inhibition of COX-2 activity is one of the main mechanisms by which 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole exerts its anti-inflammatory effects. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole reduces the production of prostaglandins and thus reduces inflammation.
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been shown to disrupt the mitochondrial membrane potential and to increase the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been found to have a number of biochemical and physiological effects. In vitro studies have shown that 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole can scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
In vivo studies in animals have shown that 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole can reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole for lab experiments is its potent activity and specificity. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been shown to exhibit high potency and selectivity for its target enzymes and receptors, making it a useful tool for studying various biological processes.
However, one of the limitations of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole for lab experiments is its potential toxicity. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole can be complex and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for the study of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole. One area of research is the development of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole-based drugs for the treatment of various diseases. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is needed to evaluate its potential as a therapeutic agent.
Another area of research is the development of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole-based materials for various applications. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for metal ions, and further research is needed to explore its potential in these and other areas.
Overall, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole is a promising compound with a wide range of potential applications in various fields of research. Further studies are needed to fully understand its mechanisms of action and to evaluate its potential as a therapeutic agent and as a tool for studying biological processes.
合成法
The synthesis of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 3-methylbenzyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with methyl iodide to give the final product. This synthesis method has been optimized to achieve high yields and purity of 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole.
科学的研究の応用
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been found to exhibit potent anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to scavenge free radicals, which can cause oxidative damage to cells.
In pharmaceuticals, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been found to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
In material science, 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been studied for its potential applications as a corrosion inhibitor and as a fluorescent probe for metal ions. 2-methyl-1-(3-methylbenzyl)-1H-benzimidazole has been found to effectively inhibit the corrosion of metals such as steel and aluminum by forming a protective film on the metal surface. It has also been shown to selectively bind to metal ions such as zinc and copper, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
特性
IUPAC Name |
2-methyl-1-[(3-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-12-6-5-7-14(10-12)11-18-13(2)17-15-8-3-4-9-16(15)18/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQLLJERCGVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(3-methylbenzyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5718344.png)



![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)
